molecular formula C21H35ClO3 B13437513 rac 2-Linolenoyl-3-chloropropanediol

rac 2-Linolenoyl-3-chloropropanediol

Cat. No.: B13437513
M. Wt: 371.0 g/mol
InChI Key: YAOHGBOXDTYIHW-PDBXOOCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Linolenoyl-3-chloropropanediol involves the esterification of 3-chloro-1,2-propanediol with linolenic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: rac 2-Linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac 2-Linolenoyl-3-chloropropanediol is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to be used in various assays and experiments to elucidate protein behavior and interactions .

Mechanism of Action

The mechanism of action of rac 2-Linolenoyl-3-chloropropanediol involves its interaction with specific proteins and enzymes in proteomics research. The compound can form covalent bonds with target proteins, allowing researchers to study protein modifications and interactions. The molecular targets and pathways involved depend on the specific proteins being studied .

Comparison with Similar Compounds

Comparison: rac 2-Linolenoyl-3-chloropropanediol is unique due to its specific esterification of linolenic acid with 3-chloro-1,2-propanediol. This unique structure allows it to be used in specific proteomics applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C21H35ClO3

Molecular Weight

371.0 g/mol

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-

InChI Key

YAOHGBOXDTYIHW-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CCl

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl

Origin of Product

United States

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